2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole
CAS No.:
Cat. No.: VC17541557
Molecular Formula: C9H12N4S
Molecular Weight: 208.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4S |
|---|---|
| Molecular Weight | 208.29 g/mol |
| IUPAC Name | 2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12) |
| Standard InChI Key | YMAFVPHWKBAFJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C2NCCN2C1C3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole, reflects its fused bicyclic system. The imidazo[1,2-a]pyrimidine core consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, while the 1,3-thiazole group introduces a sulfur and nitrogen-containing heterocycle at position 5. This arrangement creates a planar, conjugated system with potential for π-π interactions and hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 208.29 g/mol | |
| CAS Number | 1696475-22-5 | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The absence of experimental data for density and thermal properties underscores the need for further characterization .
Spectral Characterization
While direct spectral data for this specific compound remains unpublished, analogous imidazo[1,2-a]pyrimidine derivatives synthesized via Vilsmeier-Haack reactions exhibit diagnostic FT-IR peaks:
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C=O vibrations: 1670–1677 cm (in carbaldehyde intermediates)
spectra of related compounds show aromatic protons in the δ 7.2–8.5 ppm range and aliphatic protons between δ 3.1–4.3 ppm .
Synthesis and Reaction Pathways
Core Synthesis Strategy
The synthesis of imidazo[1,2-a]pyrimidine-thiazole hybrids typically involves multistep sequences:
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Condensation: Reacting 2-aminopyrimidine with α-halo ketones (e.g., 4-bromophenacyl bromide) in ethanol under reflux forms the imidazo[1,2-a]pyrimidine scaffold .
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Functionalization: Introducing a carbaldehyde group at position 3 via Vilsmeier-Haack reaction (POCl/DMF at 70°C) .
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Thiazole Formation: Cyclocondensation of thiosemicarbazones with 4-bromophenacyl bromide yields the 1,3-thiazole moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| Imidazo ring formation | Ethanol, reflux | 6 hours | 87–89% |
| Vilsmeier-Haack | POCl, DMF, 70°C | 12 hours | 75–80% |
| Thiazole cyclization | 4-Bromophenacyl bromide, NaOAc | 6 hours | 67–71% |
Mechanistic Insights
The thiazole ring forms via nucleophilic attack of the thiosemicarbazone’s sulfur on the α-carbon of 4-bromophenacyl bromide, followed by bromide elimination and aromatization . This pathway parallels the Hantzsch thiazole synthesis, adapted for fused heterocyclic systems.
Functional Properties and Applications
Anti-Corrosion Activity
Though direct studies on this compound are lacking, structurally similar thiadiazole-imidazo[1,2-a]pyrimidine hybrids demonstrate 82–89% corrosion inhibition efficiency on mild steel in acidic media . The mechanism likely involves adsorption of the planar heterocycles onto metal surfaces, forming protective films via:
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Coordination bonding between sulfur/nitrogen atoms and Fe ions
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Electron donation from aromatic π-systems to vacant d-orbitals
Challenges and Future Directions
Characterization Gaps
Critical data missing for this compound includes:
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Solubility profile: In aqueous and organic solvents
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Thermal stability: TGA/DSC analysis
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Crystal structure: X-ray diffraction data
Synthetic Optimization
Current routes yield 67–71% for final products . Microwave-assisted synthesis or flow chemistry could improve efficiency. Computational modeling (DFT, molecular docking) may guide structure-activity relationship (SAR) studies.
Application-Specific Testing
Priority research areas:
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Electrochemical studies: Corrosion inhibition in industrial alloys
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In vitro bioassays: Screening against cancer cell lines (MCF-7, A549)
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Formulation development: Nanoencapsulation for enhanced drug delivery
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